molecular formula C7H9N3O2 B6601599 5-(dimethylamino)pyrimidine-2-carboxylic acid CAS No. 1824064-74-5

5-(dimethylamino)pyrimidine-2-carboxylic acid

Cat. No.: B6601599
CAS No.: 1824064-74-5
M. Wt: 167.17 g/mol
InChI Key: AFJPGYSJMMHNKR-UHFFFAOYSA-N
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Description

5-(dimethylamino)pyrimidine-2-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a dimethylamino group at the 5-position and a carboxylic acid group at the 2-position. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, making them crucial in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)pyrimidine-2-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with dimethylamine and carboxylation agents. One common method includes the nucleophilic substitution of a halogenated pyrimidine derivative with dimethylamine, followed by carboxylation using carbon dioxide or other carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(dimethylamino)pyrimidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(dimethylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    5-amino-2-carboxypyrimidine: Contains an amino group instead of a dimethylamino group, leading to variations in reactivity and applications.

    2,4,6-trisubstituted pyrimidines:

Uniqueness

5-(dimethylamino)pyrimidine-2-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(dimethylamino)pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)5-3-8-6(7(11)12)9-4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJPGYSJMMHNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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